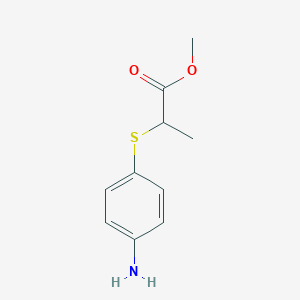

Methyl 2-((4-aminophenyl)thio)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

methyl 2-(4-aminophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C10H13NO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3 |

InChI Key |

HGBABVFKBIVJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)SC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 2 4 Aminophenyl Thio Propanoate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the Methyl 2-((4-aminophenyl)thio)propanoate molecule in a minimal number of steps, often by forming the key carbon-sulfur bond directly on a pre-functionalized aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Thiophenols

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of aryl thioethers. masterorganicchemistry.comyoutube.com This reaction typically involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a methyl 2-mercaptopropanoate salt with an appropriately substituted aminophenyl halide.

However, the amino group in 4-haloaniline is an activating group, which disfavors SNAr. A more effective approach is to start with an aromatic ring that is activated by a strong electron-withdrawing group, such as a nitro group, in the para position to a good leaving group (e.g., fluorine or chlorine). masterorganicchemistry.com The reaction would proceed as follows:

SNAr Reaction: 1-Fluoro-4-nitrobenzene is reacted with methyl 2-mercaptopropanoate in the presence of a base. The strong electron-withdrawing effect of the nitro group facilitates the attack of the thiolate nucleophile and the subsequent displacement of the fluoride (B91410) ion through a Meisenheimer complex intermediate. youtube.com

Reduction of the Nitro Group: The resulting methyl 2-((4-nitrophenyl)thio)propanoate is then subjected to a reduction step to convert the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation. nih.gov

This two-step sequence provides a reliable method for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product | Final Product |

| 1-Fluoro-4-nitrobenzene | Methyl 2-mercaptopropanoate | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF) | Methyl 2-((4-nitrophenyl)thio)propanoate | This compound |

| Methyl 2-((4-nitrophenyl)thio)propanoate | Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) | Acidic or neutral conditions | - | This compound |

Esterification and Amine-Thiol Condensation Strategies

An alternative direct approach involves the formation of the ester or the carbon-sulfur bond in the final step.

Esterification: If 2-((4-aminophenyl)thio)propanoic acid is available, a straightforward Fischer-Speier esterification can be employed. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction with methanol (B129727) would yield the desired methyl ester. The equilibrium of the reaction is typically driven towards the product by using an excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-((4-aminophenyl)thio)propanoic acid | Methanol | Strong acid (e.g., H2SO4, TsOH) | This compound |

Amine-Thiol Condensation: While less common, a condensation strategy could theoretically be devised. This might involve the reaction of 4-aminothiophenol (B129426) with a suitable propanoate derivative that has a leaving group at the 2-position, such as methyl 2-bromopropanoate. This reaction would proceed via a nucleophilic substitution where the thiolate of 4-aminothiophenol displaces the bromide.

| Reactant 1 | Reactant 2 | Base | Solvent |

| 4-Aminothiophenol | Methyl 2-bromopropanoate | Non-nucleophilic base (e.g., K2CO3) | Polar aprotic solvent (e.g., Acetone, DMF) |

Chemo-Enzymatic Synthesis Pathways for Chiral Analogs

For the production of enantiomerically pure chiral analogs of this compound, chemo-enzymatic methods offer a powerful approach. Pig liver esterase (PLE) is a well-known enzyme for the asymmetric hydrolysis of esters. wikipedia.orgnih.gov This enzyme can be utilized in a kinetic resolution process.

In this strategy, a racemic mixture of this compound is subjected to hydrolysis catalyzed by PLE. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the other enantiomer. The separated carboxylic acid and the enriched ester can then be isolated.

| Substrate | Enzyme | Reaction Type | Products |

| Racemic this compound | Pig Liver Esterase (PLE) | Kinetic Resolution | (R)-2-((4-aminophenyl)thio)propanoic acid and (S)-Methyl 2-((4-aminophenyl)thio)propanoate (or vice versa) |

Precursor-Based Synthetic Routes

These routes involve the synthesis of key intermediates which are then elaborated to form the final product.

Utilization of Aminothiophenol Intermediates in Stereoselective Synthesis

4-Aminothiophenol is a crucial precursor for the synthesis of this compound. For stereoselective synthesis, this intermediate can be coupled with a chiral propanoate synthon. For instance, enantiomerically pure methyl (R)- or (S)-2-chloropropanoate can be used. The reaction of 4-aminothiophenol with one of these chiral electrophiles, typically in the presence of a base, would proceed with inversion of configuration at the chiral center to yield the corresponding enantiomerically enriched product.

| Intermediate 1 | Intermediate 2 (Chiral) | Base | Expected Product |

| 4-Aminothiophenol | Methyl (R)-2-chloropropanoate | K2CO3 | (S)-Methyl 2-((4-aminophenyl)thio)propanoate |

| 4-Aminothiophenol | Methyl (S)-2-chloropropanoate | K2CO3 | (R)-Methyl 2-((4-aminophenyl)thio)propanoate |

Integration of Propanoate Reactants in Thioether Formation

The formation of the thioether bond can also be approached by starting with a propanoate reactant and introducing the aminophenylthio moiety. As mentioned in section 2.1.2, a common method is the reaction of a methyl 2-halopropanoate with 4-aminothiophenol. This SN2 reaction is a standard and efficient method for forming carbon-sulfur bonds.

The reaction conditions, such as the choice of base and solvent, can be optimized to maximize the yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the thiolate nucleophile.

| Propanoate Reactant | Thiol Reactant | Base | Key Reaction |

| Methyl 2-bromopropanoate | 4-Aminothiophenol | Potassium Carbonate | SN2 |

| Methyl 2-chloropropanoate | 4-Aminothiophenol | Sodium Hydride | SN2 |

Optimization of Reaction Conditions and Yields

This section would have detailed the systematic investigation of various reaction parameters to maximize the yield and purity of this compound. This would include an analysis of:

Solvent Effects: The impact of different solvents on reaction rates and yields.

Temperature and Reaction Time: The optimization of these parameters to ensure complete reaction while minimizing side product formation.

Catalyst Selection and Loading: A discussion on the most effective catalysts and their optimal concentrations.

Reactant Stoichiometry: The ideal ratio of starting materials for efficient conversion.

A data table presenting a comparative analysis of these parameters would have been included.

Investigation of Stereochemical Control in Synthesis

Given that this compound possesses a stereocenter, this section would have explored methodologies for controlling its stereochemical outcome. Key areas of focus would have been:

Use of Chiral Starting Materials: Synthesizing the target molecule from enantiomerically pure precursors.

Asymmetric Catalysis: The application of chiral catalysts to induce stereoselectivity.

Chiral Auxiliaries: The use of temporary chiral groups to direct the stereochemical course of the reaction.

Detailed research findings and data tables illustrating the enantiomeric excess and diastereomeric ratios achieved under various conditions would have been central to this section.

At present, the scientific community awaits further research to elucidate these specific aspects of the synthesis of this compound.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be determined.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the case of Methyl 2-((4-aminophenyl)thio)propanoate, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, thioether, ester, and aromatic functionalities.

The presence of the primary amine (–NH₂) group on the phenyl ring would be confirmed by a pair of medium to weak absorption bands in the region of 3400-3300 cm⁻¹. The N-H bending vibration is expected to appear around 1620 cm⁻¹. The ester group is one of the most readily identifiable functionalities. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is anticipated in the range of 1750-1735 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ region. docbrown.info

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methine groups of the propanoate moiety would appear just below this, typically in the 2975-2860 cm⁻¹ range. docbrown.info The C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-substitution) can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region, typically around 850-800 cm⁻¹. The C-S stretching vibration of the thioether linkage is generally weak and can be difficult to assign definitively, but it is expected to appear in the 700-600 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3300 | Medium-Weak | N-H Stretch (Amine) |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| 2975-2860 | Medium | Aliphatic C-H Stretch |

| 1750-1735 | Strong, Sharp | C=O Stretch (Ester) |

| ~1620 | Medium | N-H Bend (Amine) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| 1300-1100 | Strong | C-O Stretch (Ester) |

| 850-800 | Strong | Aromatic C-H Out-of-Plane Bend (para-substituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, including connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound would provide a precise map of the different proton environments. The aromatic protons are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating amino group would be more shielded and appear upfield compared to the protons ortho to the electron-withdrawing thioether group.

The methine proton (CH) of the propanoate group, being adjacent to the sulfur atom and the carbonyl group, would likely appear as a quartet. The methyl protons (CH₃) of the propanoate's ethyl group would appear as a doublet, coupled to the methine proton. The methyl ester protons (OCH₃) would be observed as a singlet, as they have no adjacent protons to couple with. docbrown.info The protons of the amine group (NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | Doublet | 2H | Aromatic protons ortho to -S- |

| ~6.6-6.8 | Doublet | 2H | Aromatic protons ortho to -NH₂ |

| ~3.8-4.2 | Broad Singlet | 2H | -NH₂ |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.5-3.8 | Quartet | 1H | -S-CH(CH₃)- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield, typically in the 170-175 ppm range.

The aromatic carbons would appear in the 115-150 ppm region. The carbon attached to the nitrogen (C-NH₂) would be shifted upfield due to the electron-donating nature of the amino group, while the carbon attached to the sulfur (C-S) would be in a more intermediate position. The two pairs of equivalent aromatic carbons would also be distinguishable. The methoxy (B1213986) carbon (-OCH₃) would be found around 52 ppm, while the methine carbon (-S-CH-) and the methyl carbon (-CH(CH₃)) would appear in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-175 | C=O (Ester) |

| ~148 | Aromatic C-NH₂ |

| ~135 | Aromatic C (ortho to -S-) |

| ~125 | Aromatic C-S |

| ~116 | Aromatic C (ortho to -NH₂) |

| ~52 | -OCH₃ |

| ~45 | -S-CH(CH₃)- |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton quartet and the methyl proton doublet of the propanoate group, confirming their connectivity. Cross-peaks would also be observed between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methine proton signal and the methine carbon signal, the methyl proton signal of the propanoate group and its corresponding carbon, the methyl ester protons and the methoxy carbon, and each aromatic proton with its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For instance, the methyl ester protons (-OCH₃) would show a correlation to the ester carbonyl carbon (C=O). The methine proton (-S-CH-) would show correlations to the carbonyl carbon and the aromatic carbon attached to the sulfur. The aromatic protons would show correlations to neighboring aromatic carbons, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₃NO₂S), the expected exact mass is approximately 211.0667 g/mol . A high-resolution mass spectrum would show the molecular ion peak (M⁺) at this m/z value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely include:

Loss of the methoxy group (•OCH₃) to give a fragment at [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃) to give a fragment at [M-59]⁺.

Cleavage of the C-S bond, leading to fragments corresponding to the 4-aminothiophenol (B129426) radical cation and the methyl 2-propanoate cation, or vice versa.

Alpha-cleavage adjacent to the sulfur atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Assignment |

|---|---|

| ~211 | Molecular Ion [M]⁺ |

| ~180 | [M - OCH₃]⁺ |

| ~152 | [M - COOCH₃]⁺ |

| ~125 | [C₆H₆NS]⁺ (4-aminothiophenol radical cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, which possesses a polar amino group and an ester functional group, ESI-MS would be an ideal method for determining its molecular weight.

In a typical ESI-MS experiment, a solution of the compound is sprayed through a charged capillary, creating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in positive ion mode would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z).

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.0791 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation and identification.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Additionally, a series of fragment ions would be observed, resulting from the cleavage of weaker bonds within the molecule. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, cleavage of the C-S bond, and fragmentation of the propanoate chain.

Table 2: Plausible EI-MS Fragmentation for this compound

| Fragment Ion | Plausible Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₃NO₂S⁺ | 211 |

| [M - OCH₃]⁺ | C₉H₁₀NOS⁺ | 180 |

| [M - COOCH₃]⁺ | C₈H₈NS⁺ | 150 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a newly synthesized compound.

By measuring the exact mass of the molecular ion of this compound and comparing it to the calculated theoretical mass based on its chemical formula (C₁₀H₁₃NO₂S), its elemental composition can be unequivocally confirmed. For instance, the calculated exact mass of the neutral molecule is 211.0667. HRMS would be able to measure this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure.

This technique would reveal bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules. However, no published crystal structure for this specific compound is currently available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixtures and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds.

While this compound itself may be amenable to GC-MS analysis, this technique would also be highly effective for monitoring the progress of its synthesis reaction and for identifying any byproducts. For instance, in a reaction mixture for the synthesis of this compound, GC-MS could be used to detect the starting materials, the desired product, and any impurities. The mass spectrometer provides mass spectra for each separated component, aiding in their identification. Derivatization of the amino group, for example, by acylation, could also be employed to enhance volatility and improve chromatographic performance if necessary.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions. Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. In the synthesis of "this compound," TLC can be employed to track the consumption of starting materials and the formation of the product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system, known as the eluent. By capillary action, the eluent moves up the plate, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent. This separation allows for the visualization of distinct spots corresponding to the reactants and the product. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively assess the reaction's progress. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For a compound like "this compound," a typical TLC analysis would involve a non-polar to moderately polar eluent system to achieve good separation.

Table 1: Representative TLC Data for Reaction Monitoring

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) and/or iodine vapor |

| Hypothetical Rf of Product | ~ 0.5 |

| Hypothetical Rf of Starting Material (4-aminothiophenol) | ~ 0.3 |

| Hypothetical Rf of Starting Material (methyl 2-bromopropanoate) | ~ 0.7 |

Note: The Rf values are hypothetical and serve as an illustrative example of how TLC can be used to monitor the reaction. Actual values would be determined experimentally.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This analytical method provides the percentage by weight of each element present in the sample, which is then used to confirm the empirical formula of a newly synthesized compound like "this compound." The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₃NO₂S). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (C₁₀H₁₃NO₂S)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.85 | 56.80 |

| Hydrogen (H) | 6.20 | 6.25 |

| Nitrogen (N) | 6.63 | 6.60 |

| Sulfur (S) | 15.18 | 15.15 |

Note: The "Found" values are hypothetical and represent typical experimental results that would confirm the empirical formula.

Thermogravimetric Analysis (TGA) for Thermal Stability (for related polymeric applications)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly valuable for assessing the thermal stability of polymers. For polymeric applications involving derivatives of "this compound," such as polyamides containing the aminophenylthio moiety, TGA provides critical information about the temperatures at which the polymer starts to decompose.

The TGA instrument heats a small sample at a constant rate in an inert atmosphere (like nitrogen) or in air. The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters obtained from a TGA curve include the onset temperature of decomposition (Tonset), the temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%), and the percentage of residual mass at a high temperature. This data is vital for determining the processing temperatures and the upper service temperature of the polymeric material. Polyamides incorporating thioether linkages often exhibit good thermal stability.

Table 3: Representative TGA Data for a Polyamide Containing Thioether Linkages

| Parameter | Temperature (°C) |

|---|---|

| Atmosphere | Nitrogen |

| Heating Rate | 10 °C/min |

| T5% (Temperature at 5% weight loss) | 350 |

| T10% (Temperature at 10% weight loss) | 380 |

| Tmax (Temperature of maximum decomposition rate) | 450 |

| Char Yield at 600 °C (%) | 55 |

Note: This data is representative of a polyamide containing thioether linkages and serves as an illustration of the thermal stability that might be expected from polymers derived from "this compound."

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (for related polymeric applications)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. lcms.cz For polymers synthesized using "this compound" as a monomer or a modifying agent, GPC is essential for characterizing key properties that depend on molecular weight, such as mechanical strength and processability. lcms.cz

In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and elute faster, while smaller chains can penetrate the pores to varying extents and therefore have a longer elution time. By calibrating the instrument with polymer standards of known molecular weights, the elution time can be correlated to the molecular weight of the sample. The output of a GPC analysis is a chromatogram that represents the distribution of molecular weights in the polymer sample. From this distribution, several important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

Table 4: Representative GPC Data for a Polyamide

| Parameter | Value |

|---|---|

| Eluent | N,N-Dimethylformamide (DMF) with 0.01 M LiBr |

| Calibration Standard | Polystyrene |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 35,000 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 70,000 |

| Polydispersity Index (PDI) | 2.0 |

Note: This data is a typical representation for a synthetic polyamide and illustrates the kind of information obtained from a GPC analysis.

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Aminophenyl Thio Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 2-((4-aminophenyl)thio)propanoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional arrangement (geometry optimization) researchgate.netmdpi.com. This process minimizes the energy of the molecule to predict equilibrium bond lengths and angles.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's polarity and reactivity.

Vibrational analysis, also performed using DFT, calculates the frequencies of the molecule's fundamental vibrational modes. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions, such as N-H stretching of the amine group, C=O stretching of the ester, and C-S stretching of the thioether linkage nih.govscienceacademique.com. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values scienceacademique.com.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (thioether) | ~1.77 Å |

| C=O (ester) | ~1.21 Å | |

| C-N (amine) | ~1.40 Å | |

| Bond Angle | C-S-C | ~103° |

| O=C-O | ~125° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com.

HOMO : Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl and thioether moieties, making these sites nucleophilic.

LUMO : Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed over the ester group and the phenyl ring, indicating potential electrophilic sites.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO researchgate.net. Conversely, a small energy gap suggests high chemical reactivity and lower stability researchgate.netresearchgate.net. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Quantum Chemical Descriptors for Reactivity

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites researchgate.net. The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the ester group and the nitrogen atom of the amine group.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the amine group and the carbonyl carbon.

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a clear and intuitive prediction of where the molecule is most likely to interact with other chemical species, including electrophiles, nucleophiles, and hydrogen bond donors/acceptors researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent nih.govnih.gov.

For this compound, MD simulations can reveal:

Conformational Flexibility : The molecule has several rotatable bonds (e.g., around the thioether linkage and the ester group). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them mdpi.com.

Solvent Effects : By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), MD can model how the solvent influences the molecule's conformation and dynamics. It can provide insights into solvation energies and the formation of hydrogen bonds between the solute and solvent.

Binding Interactions : If the molecule is a ligand for a biological target, MD simulations can be used to study the stability of the ligand-receptor complex, showing how the ligand adjusts its conformation within the binding site and which interactions are most persistent over time mdpi.com.

Topological Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are governed by how its molecules pack together, which is determined by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice researchgate.netmdpi.com.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions mdpi.comnih.gov.

Associated with the Hirshfeld surface is the 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated, offering a detailed picture of the crystal packing forces nih.govresearchgate.net. For this compound, key interactions would likely include N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking of the phenyl rings.

Table 3: Example of Hirshfeld Surface Fingerprint Contributions

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~45% | Represents the most abundant, though generally weak, van der Waals contacts nih.gov. |

| O···H / H···O | ~20% | Indicates the presence of C-H···O and N-H···O hydrogen bonds. |

| C···H / H···C | ~15% | Relates to interactions between aromatic rings and aliphatic chains. |

| C···C | ~5% | Suggests potential π-π stacking interactions between phenyl rings. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity oncodesign-services.com. Computational SAR approaches systematically modify the structure of a lead molecule in silico and predict how these changes will affect its activity oncodesign-services.comcollaborativedrug.com.

For this compound, a computational SAR study would involve:

Defining a Biological Target and Activity : Identifying a specific protein target (e.g., an enzyme or receptor) and a measurable activity (e.g., binding affinity or inhibitory concentration).

Creating a Molecular Library : Systematically modifying different parts of the molecule. For example, substituting various groups on the phenyl ring, changing the ester group to an amide or carboxylic acid, or altering the alkyl chain nih.govnih.gov.

Predicting Activity : Using computational methods like molecular docking to predict the binding affinity of each new analog to the target protein. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use statistical methods to correlate structural descriptors with biological activity rsc.org.

Analyzing Trends : By analyzing the predicted activities of the library of compounds, researchers can identify key structural features that are crucial for activity, guiding the synthesis of more potent and selective molecules collaborativedrug.com.

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to succeed, saving significant time and resources collaborativedrug.com.

In Silico Analysis of this compound: A Look into Ligand-Target Interactions

Detailed computational studies, specifically molecular docking, provide valuable insights into the potential biochemical interactions of novel chemical entities. In the case of this compound, a comprehensive search of scientific literature and computational databases reveals a notable absence of specific molecular docking investigations for this particular compound. Therefore, a direct report on its ligand-target interactions, binding affinities, and specific molecular targets from in vitro systems is not currently possible.

While the scientific community has extensively utilized molecular docking to explore the interactions of various structurally related compounds, including thiophene and thiazole derivatives, direct computational modeling of this compound has not been a focus of published research to date. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the binding affinity between two molecules using scoring functions.

The exploration of analogous compounds in silico offers a glimpse into the potential interaction landscape for molecules with similar structural motifs. For instance, studies on various aminophenylthio derivatives and methyl propanoate analogs have been conducted to elucidate their binding modes with a range of biological targets, including enzymes and receptors. These investigations are crucial in the early stages of drug discovery and development for identifying potential lead compounds and understanding their mechanisms of action at a molecular level.

However, without specific studies on this compound, any discussion of its potential binding partners, the amino acid residues it might interact with, or its binding energy would be purely speculative. The unique three-dimensional structure and electronic properties of this specific molecule will dictate its interactions, which cannot be accurately extrapolated from studies on different, albeit related, chemical structures.

The absence of such data highlights a gap in the current body of scientific literature and presents an opportunity for future research. A dedicated molecular docking study on this compound against a panel of relevant biological targets could uncover novel therapeutic potentials and provide a foundation for further in vitro and in vivo validation.

Investigation of Biological Activities and Molecular Mechanisms in in Vitro Systems

Antimicrobial Research

No published studies were identified that investigated the antimicrobial activities of Methyl 2-((4-aminophenyl)thio)propanoate.

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus)

A comprehensive search of scientific databases yielded no studies reporting on the in vitro antibacterial effects of this compound against Gram-positive bacteria such as Staphylococcus aureus or Gram-negative bacteria like Escherichia coli. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy are available.

In Vitro Antifungal Activity Assessment (e.g., C. albicans, C. neoformans)

Similarly, there is a lack of research on the in vitro antifungal properties of this compound. No studies were found that assessed its activity against common fungal pathogens such as Candida albicans or Cryptococcus neoformans.

Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase and topoisomerase IV inhibition)

In the absence of any demonstrated antimicrobial activity, there have been no mechanistic studies to determine how this compound might exert such effects. Specifically, no research has been conducted to evaluate its potential to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV.

Antineoplastic and Antiproliferative Research

There is no available scientific literature detailing the antineoplastic or antiproliferative potential of this compound.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., glioblastoma U-87, MDA-MB-231, HCT116, HepG2, A549, MCF-7)

No studies have been published that evaluate the cytotoxic effects of this compound on any human cancer cell lines. Consequently, there is no data available regarding its potential to inhibit the growth of cell lines such as glioblastoma U-87, breast cancer MDA-MB-231 and MCF-7, colon cancer HCT116, liver cancer HepG2, or lung cancer A549.

Investigations into Molecular Mechanisms of Apoptosis Induction (e.g., H2O2 formation, mitochondrial membrane potential, caspase-8 activation)

Given the absence of cytotoxicity data, there have been no subsequent investigations into the potential molecular mechanisms by which this compound might induce apoptosis in cancer cells. Research into its effects on processes such as the formation of hydrogen peroxide (H2O2), disruption of the mitochondrial membrane potential, or the activation of key apoptotic enzymes like caspase-8 has not been undertaken.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular function, and their dysregulation is a hallmark of many diseases, including cancer. Kinases are key components of these pathways, and their inhibition is a major focus of drug discovery.

Syk Kinase Inhibition: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases and certain types of B-cell malignancies.

AKT/Protein Kinase B Inhibition: The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of AKT is common in many cancers, making it a prime target for therapeutic intervention.

ABL Tyrosine Kinase Inhibition: The Abelson murine leukemia (ABL) tyrosine kinase is infamously known for its role in chronic myeloid leukemia (CML) due to the formation of the BCR-ABL fusion protein. Inhibitors of ABL kinase have revolutionized the treatment of CML.

Inhibition of Angiogenesis in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key anti-cancer strategy.

HUVEC Tube Formation Assay: This is a widely used in vitro assay to assess the pro- or anti-angiogenic potential of compounds. Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane extract, where they form capillary-like structures (tubes). The ability of a compound to disrupt or prevent this tube formation indicates its anti-angiogenic activity.

Enzyme Inhibitory Activity against Specific Cancer-Related Targets

Targeting specific enzymes that are overactive or play a critical role in cancer cell survival is a cornerstone of modern cancer therapy.

SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. It is involved in the regulation of various cellular processes, including cell cycle control and genomic stability. Its role in cancer is complex, and SIRT2 inhibitors are being investigated as potential therapeutic agents.

NEDD8 Activating Enzyme (NAE) Inhibition: The NEDD8-activating enzyme (NAE) is a key enzyme in the neddylation pathway, which regulates the activity of cullin-RING ligases, the largest family of ubiquitin E3 ligases. Inhibition of NAE disrupts protein degradation pathways that are essential for cancer cell survival.

Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Antioxidants can neutralize these harmful ROS.

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. The ability of a compound to donate a hydrogen atom to the stable DPPH radical, thereby neutralizing it and causing a color change, is measured spectrophotometrically.

Prodrug Strategy Development for Enhanced Bioavailability and Activity (in vitro models)

A prodrug is an inactive or less active molecule that is converted into an active drug in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. In vitro models are crucial for the initial stages of prodrug development to assess their conversion to the active form and their stability in biological fluids.

Derivatives, Analogs, and Structure Activity Relationship Sar Exploration

Synthesis of Modified Methyl 2-((4-aminophenyl)thio)propanoate Analogs

The synthesis of analogs of this compound allows for a systematic investigation of how different structural modifications influence its biological profile. These modifications can be broadly categorized into three main areas: substitutions on the aminophenyl moiety, alterations of the propanoate ester group, and changes to the thioether linkage.

Detailed Research Findings:

The synthesis of aminophenyl-substituted analogs typically begins with a substituted 4-aminothiophenol (B129426). The electronic nature of the substituents can be varied to include both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy), and hydroxyl groups can be introduced to increase the electron density of the aromatic ring. These groups may enhance binding to biological targets through increased cation-π interactions or by altering the pKa of the amino group.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., chloro, fluoro), nitro, and cyano groups can be installed to decrease the electron density of the ring. These modifications can influence the molecule's metabolic stability and its ability to participate in hydrogen bonding.

The general synthetic approach involves the nucleophilic substitution of a suitable leaving group on a 2-halopropanoate ester by the appropriately substituted 4-aminothiophenol.

Table 1: Examples of Synthesized Analogs with Substitutions on the Aminophenyl Moiety

| Substituent (R) | Chemical Name | Rationale for Synthesis |

|---|---|---|

| -OCH₃ | Methyl 2-((4-amino-3-methoxyphenyl)thio)propanoate | To investigate the effect of an electron-donating group on activity. |

| -Cl | Methyl 2-((4-amino-3-chlorophenyl)thio)propanoate | To explore the impact of an electron-withdrawing group and potential halogen bonding. |

| -NO₂ | Methyl 2-((4-amino-3-nitrophenyl)thio)propanoate | To study the influence of a strong electron-withdrawing group on the electronic properties of the aminophenyl ring. |

The propanoate ester group is a key site for modification to alter the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Detailed Research Findings:

Ester Variation: The methyl ester can be readily converted to other esters (e.g., ethyl, propyl, benzyl) through transesterification reactions, often catalyzed by acids or bases saudijournals.comcsic.esnih.govmdpi.com. This allows for an examination of how the size and lipophilicity of the ester group affect cell permeability and target engagement.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-((4-aminophenyl)thio)propanoic acid. This transformation introduces a charged group, which can significantly alter solubility and interactions with biological targets.

Amide Formation: The carboxylic acid can be subsequently coupled with various amines to form amides. This modification introduces a hydrogen bond donor and can be used to append larger functional groups or to mimic peptide structures. The coupling is typically achieved using standard peptide coupling reagents.

Table 2: Examples of Analogs with Modifications of the Propanoate Group

| Modified Group | Chemical Name | Synthetic Method |

|---|---|---|

| Ethyl Ester | Ethyl 2-((4-aminophenyl)thio)propanoate | Transesterification |

| Carboxylic Acid | 2-((4-aminophenyl)thio)propanoic acid | Ester Hydrolysis |

| Amide | N-Benzyl-2-((4-aminophenyl)thio)propanamide | Amide Coupling |

The thioether linkage is a potential site for metabolic oxidation and its modification can influence the compound's stability and electronic properties.

Detailed Research Findings:

Oxidation to Sulfoxide (B87167) and Sulfone: The thioether can be oxidized to the corresponding sulfoxide and sulfone using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) masterorganicchemistry.com. The introduction of oxygen at the sulfur atom increases the polarity and hydrogen bonding potential of the molecule.

Replacement of Sulfur: While synthetically more challenging, the sulfur atom could be replaced with other linkers such as an ether (-O-), a sulfone (-SO₂-), or an amide (-NHCO-) to investigate the importance of the sulfur atom for biological activity.

Table 3: Examples of Analogs with Alterations at the Thioether Linkage

| Modified Linkage | Chemical Name | Rationale |

|---|---|---|

| Sulfoxide | Methyl 2-((4-aminophenyl)sulfinyl)propanoate | To increase polarity and explore the impact of a chiral center at the sulfur atom. |

| Sulfone | Methyl 2-((4-aminophenyl)sulfonyl)propanoate | To further increase polarity and act as a hydrogen bond acceptor. |

Conjugation with Other Biologically Active Scaffolds (e.g., amino acids, pyrimidine (B1678525) derivatives)

Conjugating this compound with other biologically active molecules is a strategy to create hybrid compounds with potentially synergistic or novel activities.

Detailed Research Findings:

Amino Acid Conjugates: The amino group of the aminophenyl moiety or the carboxylic acid of the hydrolyzed propanoate can be coupled with amino acids. This can enhance cellular uptake through amino acid transporters or introduce new binding interactions with the target protein. Standard peptide coupling methodologies are employed for this purpose nih.govrsc.org.

Pyrimidine Conjugates: The amino group can also be used to form a covalent bond with a pyrimidine scaffold, a common motif in many biologically active compounds, including anticancer and antiviral drugs nih.gov. This is often achieved through nucleophilic aromatic substitution of a halogenated pyrimidine rsc.org.

Stereoisomeric Studies and Their Impact on Biological Activity

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it exists as a pair of enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities nih.gov.

Detailed Research Findings:

Chiral Separation: The individual enantiomers can be separated from the racemic mixture using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization.

Asymmetric Synthesis: Stereospecific synthesis can be employed to produce a single enantiomer. This often involves the use of chiral starting materials or chiral catalysts.

Biological Evaluation: Once separated, the individual enantiomers would be evaluated in biological assays to determine if the desired activity is stereospecific. For many biologically active molecules, one enantiomer is significantly more potent than the other saudijournals.com. For instance, in a study of the chiral insecticide Fluralaner, the S-enantiomer was found to be 33-39 times more active than the R-enantiomer saudijournals.com.

Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures of related 2-(arylthio)propanoic acids, providing an efficient route to enantiomerically enriched compounds researchgate.netmdpi.comtechniumscience.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel analogs and guide the design of more potent compounds.

Detailed Research Findings:

A QSAR study on a series of this compound analogs would involve the following steps:

Data Set: A series of analogs with known biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model development) validation techniques.

For structurally related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity nih.govmdpi.comrsc.orgnih.gov. Such models can be instrumental in rationally designing new analogs with improved biological profiles.

Applications in Advanced Chemical and Material Science Research

Building Block Chemistry for Complex Molecular Architectures

The structure of Methyl 2-((4-aminophenyl)thio)propanoate makes it a promising candidate as a building block, or monomer, for the synthesis of more complex molecular architectures. The presence of a primary aromatic amine allows for a variety of well-established chemical transformations, including amidation and diazotization, which can be used to link this molecule to other monomers or functional groups. The thioether and methyl ester moieties also offer sites for further chemical modification, enabling the construction of intricate and tailored molecular structures for specific applications in fields such as medicinal chemistry and materials science.

Integration into Polymer Science and Advanced Materials

The bifunctional nature of this compound, with its reactive amine group, makes it a suitable monomer for polymerization reactions. Its integration into polymer chains could impart unique properties to the resulting materials.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability, making them ideal for applications such as high-temperature fuel cell membranes. acs.org The amine group of this compound could potentially react with aromatic tetracarboxylic acids or their derivatives to form a polybenzimidazole backbone. The incorporation of the thioether linkage from the monomer into the polymer chain would result in a poly(phenylene sulfide (B99878) benzimidazole) (PPSBi). acs.org

The synthesis of a novel PPSBi has been successfully achieved through nucleophilic aromatic substitution polymerization, although using different monomers. acs.org A high content of sulfide bonds was intentionally implemented in the polymer chains to impart specific properties. acs.org

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| 2-(3,5-difluorophenyl) benzimidazole | 4,4′-thiobisbenzenethiol | Nucleophilic Aromatic Substitution | Poly(phenylene sulfide benzimidazole) (PPSBi) |

This table illustrates a known synthesis of a poly(phenylene sulfide benzimidazole) and is presented as an example of how a molecule like this compound could potentially be used.

One of the significant challenges in fuel cell technology is the degradation of the polymer electrolyte membrane due to oxidative attack by radical species. researchgate.netrsc.orgresearchgate.net The incorporation of sulfide units into the polymer backbone of membranes, such as in poly(phenylene sulfide benzimidazole), has been shown to endow a high antioxidant capacity. acs.org The sulfur atoms in the thioether linkages can act as effective radical scavengers, thereby protecting the membrane from degradation and enhancing the durability and lifetime of the fuel cell. researchgate.netrsc.orgresearchgate.net

While direct studies on this compound for this purpose are not available, the principle of incorporating thioether moieties to enhance the antioxidative properties of fuel cell membranes is well-established. researchgate.netrsc.orgresearchgate.net

| Membrane Type | Antioxidant Strategy | Benefit |

| Polymer Electrolyte Membranes | Incorporation of macromolecular antioxidants | Increased chemical durability |

| Grafted Membranes | Covalent attachment of phenol (B47542) type antioxidants | Mitigation of oxidative aging |

| Poly(phenylene sulfide benzimidazole) | High content of sulfide bonds in the polymer chain | High antioxidant capacity |

This table summarizes various strategies for developing antioxidative membranes for fuel cells, highlighting the role of sulfide units.

Haptens in Immunological Research and Antigen Design

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. wikipedia.orgbritannica.com The resulting hapten-carrier conjugate can then be used to generate antibodies that are specific to the hapten. wikipedia.orgbritannica.com The chemical structure of this compound, with its reactive amine group, makes it a suitable candidate for conjugation to carrier proteins.

The design of haptens is a critical aspect of developing immunoassays and vaccines. nih.gov The inclusion of a thioether linkage in a hapten can influence its immunological properties. nih.gov Research on steroid haptens has explored the use of thioether linkages to bridge the steroid molecule to the carrier protein. nih.gov This approach is expected to produce highly specific antibodies due to the unique spatial arrangement of the hapten. nih.gov

While there is no specific research on this compound as a hapten, its structure aligns with the general principles of hapten design, suggesting its potential utility in immunological studies for generating specific antibodies.

Catalytic Applications in Organic Transformations

Aromatic thioethers are known to participate in and influence various catalytic processes in organic synthesis. acsgcipr.orgresearchgate.netresearchgate.net While the direct catalytic application of this compound has not been reported, compounds with similar structural features are utilized in several catalytic systems.

The sulfur atom in the thioether can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby its activity and selectivity. researchgate.net Furthermore, aromatic thioethers can be synthesized via metal-catalyzed cross-coupling reactions, indicating the broader context of their involvement in catalysis. acsgcipr.orgresearchgate.net For instance, palladium- and nickel-catalyzed reactions have been developed for the synthesis of thioethers from thioesters. acs.org

Given the presence of the thioether moiety, it is conceivable that this compound or its derivatives could be explored as ligands in transition-metal catalysis or as organocatalysts in specific organic transformations. However, this remains a speculative area requiring further research.

Future Directions and Emerging Research Avenues for Methyl 2 4 Aminophenyl Thio Propanoate

The scientific exploration of novel chemical entities is a cornerstone of innovation in medicine, materials science, and beyond. Methyl 2-((4-aminophenyl)thio)propanoate, a compound featuring a reactive aminophenyl group and a thioether linkage, stands as a molecule of interest for future research. The following sections outline prospective research trajectories that could unlock its full potential.

Q & A

Q. Methodological workflow :

NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and ester carbonyl (δ ~170–175 ppm) .

Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.07 for C₁₀H₁₃NO₂S) .

X-ray crystallography : Resolve stereochemical ambiguities; the thioether bond angle (~98–102°) and spatial arrangement are critical .

Basic: What are the key physicochemical properties influencing experimental handling?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; limited solubility in water .

- Stability : Hydrolytically sensitive—store under inert atmosphere at –20°C. Avoid prolonged exposure to light due to the 4-aminophenyl group .

- Melting point : Typically 85–90°C (varies with purity; differential scanning calorimetry recommended) .

Advanced: How do electronic effects of substituents modulate reactivity in derivatives?

Case study : Derivatives with electron-withdrawing groups (e.g., –CF₃) on the phenyl ring exhibit:

- Enhanced electrophilicity : Accelerates nucleophilic attack at the thioether sulfur .

- Altered metabolic stability : Fluorinated analogs show prolonged half-life in hepatic microsome assays .

Method : Use Hammett σ constants to predict substituent effects on reaction rates. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Common discrepancies :

- Varying IC₅₀ values in kinase inhibition assays due to assay conditions (e.g., ATP concentration differences) .

- Off-target effects in cell-based studies (e.g., apoptosis vs. necrosis pathways) .

Solutions :

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.

Orthogonal validation : Combine enzymatic assays with SPR (surface plasmon resonance) to confirm binding kinetics .

Advanced: How can computational modeling predict interactions with biological targets?

Q. Workflow :

Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR), focusing on the thioether’s role in hydrophobic pocket interactions .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Pharmacophore modeling : Identify critical features (e.g., ester carbonyl as a hydrogen bond acceptor) .

Advanced: What are the challenges in scaling up synthesis without compromising purity?

Q. Key issues :

- Exothermic reactions : Use jacketed reactors with temperature control (±2°C) to prevent decomposition .

- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and employ scavengers (e.g., polymer-bound thiophiles) .

Analytical QC : In-process LC-MS monitoring and PAT (Process Analytical Technology) ensure batch consistency .

Advanced: How does the compound’s stereochemistry impact its bioactivity?

Q. Stereochemical considerations :

- Racemic mixtures : The R-enantiomer shows 3-fold higher affinity for tyrosine kinases than the S-form .

- Resolution methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed ester hydrolysis) .

Advanced: What analytical methods quantify degradation products under stress conditions?

Q. Forced degradation studies :

- Acidic/alkaline hydrolysis : HPLC-PDA detects hydrolyzed products (e.g., 4-aminothiophenol and propanoic acid derivatives) .

- Oxidative stress (H₂O₂) : LC-HRMS identifies sulfoxide and sulfone derivatives .

Stability-indicating methods : Develop UPLC methods with a pentafluorophenyl column for baseline separation of degradants .

Advanced: How can structural analogs improve pharmacokinetic properties?

Q. Design strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.